2,6-Dibromo-4-fluorobenzaldehyde
Overview
Description
2,6-Dibromo-4-fluorobenzaldehyde is an organic compound with the chemical formula C7H3Br2FO. It is a yellow solid with a distinct odor and exhibits good solubility in organic solvents . This compound is often used as an intermediate in the synthesis of various organic compounds, including antibacterial drugs, pesticides, pigments, and dyes .
Scientific Research Applications
2,6-Dibromo-4-fluorobenzaldehyde has several scientific research applications:
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS06 pictogram, with the signal word “Danger”. The hazard statements associated with it are H301-H311-H331 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Preparation Methods
The preparation of 2,6-Dibromo-4-fluorobenzaldehyde typically involves the reaction of 2,6-dibromo-4-chlorobenzaldehyde with potassium fluoride . This reaction is carried out in a suitable solvent, and the reaction conditions can be adjusted by adding a catalyst to control the progress and yield of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
2,6-Dibromo-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to form carboxylic acids or reduced to form alcohols.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases and other derivatives.
Common reagents used in these reactions include potassium fluoride for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-fluorobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases through condensation reactions, which can exhibit antimicrobial properties . The bromine and fluorine atoms can also influence the reactivity and stability of the compound, making it suitable for various synthetic applications .
Comparison with Similar Compounds
2,6-Dibromo-4-fluorobenzaldehyde can be compared with other similar compounds such as:
2,6-Dichloro-4-fluorobenzaldehyde: Similar in structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.
2,6-Difluorobenzaldehyde:
4-Bromo-2,5-difluorobenzaldehyde: Another fluorinated benzaldehyde with different substitution patterns, impacting its reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and stability properties, making it valuable for various synthetic and industrial applications .
Properties
IUPAC Name |
2,6-dibromo-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMYJACTJXCRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C=O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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